Scotophobin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Scotophobin is a peptide discovered by neuroscientist Georges Ungar in 1965. The name “this compound” is derived from the Ancient Greek words for “darkness” and “fear.” It was initially reported to induce fear of the dark in various mammals and fish. The compound was discovered in the brain of laboratory rats conditioned to have a fear of darkness. It was claimed that its injection could transfer fear to unconditioned rats, supporting the hypothesis that memories are molecularly stored in the brain .

Vorbereitungsmethoden

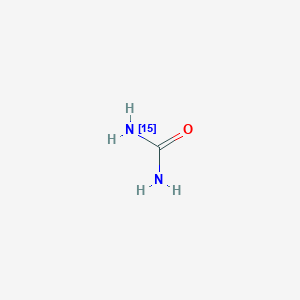

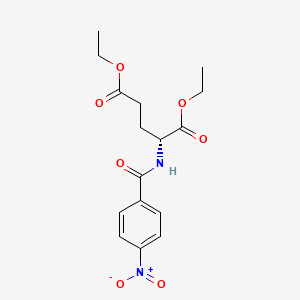

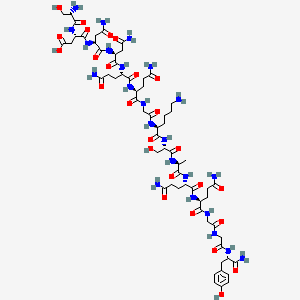

Scotophobin is a pentadecapeptide amide, and its structure was confirmed through synthetic approaches. The synthetic material was prepared via the solid-phase method and cleaved from the solid carrier by direct ammonolysis . The stability of this compound and its derivatives, such as 5,11-deamidothis compound and N-acetyl 5,11-deamidothis compound, has been compared using micro-dansylation followed by chromatographic analysis .

Analyse Chemischer Reaktionen

Scotophobin undergoes various chemical reactions, including oxidation, reduction, and substitution. The stability of this compound and its derivatives has been analyzed using chromatographic methods. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins .

Wissenschaftliche Forschungsanwendungen

Scotophobin has been a subject of interest in neuroscience and cognitive science due to its initial claims of inducing fear of the dark and transferring memory. Although the idea that this compound stores memories and can transfer them between organisms was eventually discredited, it played a significant role in the early search for memory molecules . The compound has been used in various experiments to study the molecular basis of memory and behavior.

Wirkmechanismus

Scotophobin was initially believed to exert its effects by inducing fear of the dark in animals. It was claimed that this compound could transfer fear to unconditioned rats through injection. During the manifestation of dark avoidance activity, this compound is bound to a large molecular weight cellular site, such as synaptic membranes or S-100 proteins . the current understanding is that this compound cannot have the effect initially attributed to it .

Vergleich Mit ähnlichen Verbindungen

Scotophobin is unique in its initial claims of inducing fear of the dark and transferring memory. Similar compounds include other peptides involved in memory and behavior studies, such as enkephalins and endorphins. Enkephalins are peptides that act as neurotransmitters and have roles in pain modulation and stress response . Endorphins are peptides produced in the brain that block the perception of pain and increase feelings of well-being .

Eigenschaften

CAS-Nummer |

33579-45-2 |

|---|---|

Molekularformel |

C62H97N23O26 |

Molekulargewicht |

1580.6 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C62H97N23O26/c1-27(52(101)78-34(11-15-43(67)91)57(106)79-32(9-13-41(65)89)54(103)73-22-47(95)72-23-48(96)77-36(51(71)100)18-28-5-7-29(88)8-6-28)75-62(111)40(26-87)85-56(105)31(4-2-3-17-63)76-49(97)24-74-55(104)33(10-14-42(66)90)80-58(107)35(12-16-44(68)92)81-59(108)37(19-45(69)93)83-60(109)38(20-46(70)94)84-61(110)39(21-50(98)99)82-53(102)30(64)25-86/h5-8,27,30-40,86-88H,2-4,9-26,63-64H2,1H3,(H2,65,89)(H2,66,90)(H2,67,91)(H2,68,92)(H2,69,93)(H2,70,94)(H2,71,100)(H,72,95)(H,73,103)(H,74,104)(H,75,111)(H,76,97)(H,77,96)(H,78,101)(H,79,106)(H,80,107)(H,81,108)(H,82,102)(H,83,109)(H,84,110)(H,85,105)(H,98,99)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI-Schlüssel |

JBJPODJOGAFSNE-FMJYRCEQSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.